Bienvenue dans la boutique en ligne BenchChem!

N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Lipophilicity Kinase inhibitor design Hydrophobic interactions

N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (MW 362.9 g/mol, C21H19ClN4) is a fully substituted pyrazolo[1,5-a]pyrimidine featuring a 4-chlorophenylamino group at the 7-position, a phenyl group at the 3-position, and a propyl chain at the 5-position. This heterocyclic core is recognized as a privileged scaffold in kinase inhibitor development, with numerous derivatives progressing to late-stage clinical trials and FDA approval (e.g., TRK inhibitors repotrectinib and selitrectinib).

Molecular Formula C21H19ClN4
Molecular Weight 362.9 g/mol
CAS No. 890626-52-5
Cat. No. B15098264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
CAS890626-52-5
Molecular FormulaC21H19ClN4
Molecular Weight362.9 g/mol
Structural Identifiers
SMILESCCCC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4
InChIInChI=1S/C21H19ClN4/c1-2-6-18-13-20(24-17-11-9-16(22)10-12-17)26-21(25-18)19(14-23-26)15-7-4-3-5-8-15/h3-5,7-14,24H,2,6H2,1H3
InChIKeyJVHZBJCBKKEJIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification for N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine: A Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Scaffold


N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (MW 362.9 g/mol, C21H19ClN4) is a fully substituted pyrazolo[1,5-a]pyrimidine featuring a 4-chlorophenylamino group at the 7-position, a phenyl group at the 3-position, and a propyl chain at the 5-position . This heterocyclic core is recognized as a privileged scaffold in kinase inhibitor development, with numerous derivatives progressing to late-stage clinical trials and FDA approval (e.g., TRK inhibitors repotrectinib and selitrectinib) [1]. However, it is critical for procurement specialists to understand that no primary literature quantifying the biological activity of this specific compound is publicly available as of the search date; consequently, all activity-related differentiation claims below are based on computational predictions, closely related analog data, or class-level SAR inference, not on direct head-to-head experimental comparisons.

Structure–Activity Relationship (SAR) Constraints on Substituting N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine: Why Analogs Are Not Interchangeable


The pyrazolo[1,5-a]pyrimidine-7-amine scaffold exhibits highly modular SAR where even minor substituent changes can profoundly alter kinase selectivity, potency, and ADME properties [1]. The target compound uniquely combines an N-(4-chlorophenyl) substituent at the 7-amine, a 3-phenyl group, and a 5-propyl chain. Replacing the N-(4-chlorophenyl) with an alkyl amine (e.g., butyl) reduces both lipophilicity and potential aromatic interactions within the kinase hydrophobic pocket, while moving the chlorine to the 3-position (as in 3-(4-chlorophenyl) analogs) repositions the halogen vector relative to the hinge-binding region [2]. Class-level evidence from pyrazolo[1,5-a]pyrimidine kinase inhibitor programs demonstrates that such positional isomerism can cause >100-fold shifts in kinase selectivity profiles [3]. Therefore, substituting this compound with a closely related analog without experimental validation risks compromising target engagement, assay reproducibility, and structure-based drug design efforts.

Quantitative Differentiation Evidence for N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine Against Closest Analogs


Predicted Lipophilicity Difference vs. N-Butyl Analog Confers Enhanced Hydrophobic Pocket Complementarity

The target compound incorporates an N-(4-chlorophenyl) substituent at the 7-amine, replacing the N-butyl group of the closest listed analog (CAS 890626-96-7). This substitution increases both molecular weight and predicted lipophilicity. Using the XLogP3 algorithm, the target compound has a predicted logP of approximately 5.2, compared to a predicted logP of approximately 3.9 for N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine [1]. The 1,4-disubstituted chlorophenyl ring also introduces π-stacking potential and a dipole moment absent in the alkyl analog, which can strengthen binding to kinase hydrophobic pockets that accommodate aromatic residues.

Lipophilicity Kinase inhibitor design Hydrophobic interactions

Topological Polar Surface Area (tPSA) and Hydrogen Bond Donor Profile Differentiate From Pyridinylmethyl Analog and Influence Blood-Brain Barrier Penetration Potential

The target compound (tPSA = 33.1 Ų) contains one hydrogen bond donor (the 7-amine NH) and four hydrogen bond acceptors. In contrast, the 3-pyridinylmethyl analog (CAS 900887-87-8) has a tPSA of approximately 54.5 Ų and an additional hydrogen bond acceptor from the pyridine nitrogen [1]. The lower tPSA of the target compound falls well within the <70 Ų threshold commonly associated with favorable CNS penetration, whereas the pyridinylmethyl analog exceeds 50 Ų and is less CNS-favorable. Additionally, the absence of a basic pyridine nitrogen in the target compound eliminates a potential site for hERG channel interaction, a common liability in kinase inhibitors.

CNS drug design Blood-brain barrier tPSA

Chlorine Positional Isomerism: N-(4-Chlorophenyl) vs. 3-(4-Chlorophenyl) Substitution Predicts Kinase Selectivity Divergence

The target compound places the 4-chlorophenyl group on the exocyclic 7-amine, whereas the related compound 3-(4-chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 896080-19-6) places it at the core 3-position. Published SAR on pyrazolo[1,5-a]pyrimidine kinase inhibitors demonstrates that 7-amine substituents primarily modulate selectivity across the kinome by interacting with the solvent-exposed region or the DFG-out pocket, while 3-aryl substituents occupy the adenine-binding hydrophobic pocket [1]. This structural difference predicts that the target compound will exhibit a distinct kinase inhibition fingerprint compared to the 3-(4-chlorophenyl) isomer. For example, in a related series, swapping an N-phenyl to a 3-phenyl substituent shifted selectivity from JAK2 to CDK2, with >50-fold changes in IC50 ratios [2].

Kinase selectivity Positional isomerism Scaffold hopping

Predicted Metabolic Stability Advantage via Para-Chlorine Blocking of P450-Mediated Oxidation

The para-chlorine atom on the N-phenyl ring is strategically positioned to block a primary site of cytochrome P450-mediated aromatic hydroxylation, a common metabolic liability for unsubstituted N-phenylamino groups. In the absence of the para-chlorine, N-phenyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine would be expected to undergo rapid para-hydroxylation followed by glucuronidation or sulfation [1]. The N-butyl analog (CAS 890626-96-7) lacks this aromatic ring entirely and is predicted to undergo ω-1 hydroxylation of the butyl chain, a pathway with different kinetics and product profiles. Blocking this metabolic soft spot is a well-validated strategy in medicinal chemistry for improving in vivo half-life.

Metabolic stability Cytochrome P450 Blocking group

Commercial Availability and Purity Benchmarking: Differentiated Supply Chain Profile

According to vendor catalogs, N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is typically supplied at 95% purity, which is consistent with the purity levels of closely related analogs such as N-benzyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (also 95%) . However, the target compound's unique substitution pattern (7-(4-chlorophenylamino), 3-phenyl, 5-propyl) is less represented in commercial screening libraries compared to the more common 7-alkylamino or 7-benzylamino variants, conferring a higher value as a scaffold diversification tool in hit-to-lead campaigns.

Chemical procurement Purity Supplier comparison

Recommended Research Applications for N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine Based on Differentiated Properties


Kinase Selectivity Panel Screening: Profiling a 7-(4-Chlorophenylamino) Scaffold Against Clinical TRK/JAK/CDK Inhibitors

Given the predicted divergent selectivity profile arising from the 7-(4-chlorophenylamino) substituent versus 3-aryl-substituted analogs, this compound is well-suited as a tool compound for broad kinome selectivity screening [1]. It can be benchmarked against the FDA-approved pyrazolo[1,5-a]pyrimidine TRK inhibitors (repotrectinib, selitrectinib) to determine whether the distinct substitution pattern yields a novel selectivity fingerprint or off-target kinase interaction profile [2].

Structure-Based Drug Design: X-Ray Crystallography Fragment Replacement or Scaffold Hopping

The combination of a chlorine atom for anomalous dispersion in X-ray crystallography and the readily derivatizable 7-amino group makes this compound a candidate for soaking experiments to determine binding modes in kinase co-crystal structures [1]. It can serve as a replacement scaffold in scaffold-hopping exercises from existing pyrazolo[1,5-a]pyrimidine leads, where the N-(4-chlorophenyl) moiety may access sub-pockets not engaged by smaller N-alkyl substituents [2].

CNS Kinase Inhibitor Discovery: Leveraging Low tPSA for Brain-Penetrant Lead Optimization

With a predicted tPSA of only 33.1 Ų, the compound is a privileged starting point for CNS kinase inhibitor programs targeting glioblastoma, neuroinflammation, or neurodegenerative diseases [1]. Its low hydrogen bond donor count and moderate lipophilicity align with multiparameter optimization scores (CNS MPO) predictive of brain exposure, as validated across multiple CNS drug discovery campaigns [2].

Medicinal Chemistry Derivatization Hub: 7-Amine Functionalization for Parallel Library Synthesis

The secondary amine at the 7-position provides a synthetic handle for rapid derivatization via N-alkylation, acylation, or sulfonylation, enabling the generation of focused compound libraries [1]. The presence of the para-chlorine on the phenyl ring also allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for late-stage functionalization, expanding the accessible chemical space [2].

Quote Request

Request a Quote for N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.